Methyl trichlorothioacrylate
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Overview
Description
Methyl trichlorothioacrylate is an organic compound with the molecular formula C₄H₃Cl₃OS and a molecular weight of 205.49 g/mol . It is characterized by the presence of three chlorine atoms, a sulfur atom, and an acrylate group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trichlorothioacrylate can be synthesized through the reaction of trichlorothioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes. This method allows for efficient and scalable production, minimizing side products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl trichlorothioacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Methyl trichlorothioacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl trichlorothioacrylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is primarily due to the presence of the acrylate group and the highly electronegative chlorine atoms .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the chlorine and sulfur atoms.
Methyl methacrylate: Contains a methyl group instead of the chlorine atoms.
Ethyl trichlorothioacrylate: Similar but with an ethyl group instead of a methyl group.
Uniqueness: Methyl trichlorothioacrylate’s unique combination of chlorine, sulfur, and acrylate groups gives it distinct reactivity and properties compared to other acrylates. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
76619-91-5 |
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Molecular Formula |
C4H3Cl3OS |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
O-methyl 2,3,3-trichloroprop-2-enethioate |
InChI |
InChI=1S/C4H3Cl3OS/c1-8-4(9)2(5)3(6)7/h1H3 |
InChI Key |
WUEKZQWKWJIUPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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